
(2S)-4-Fluoro-4-propylpyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-4-Fluoro-4-propylpyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative Pyrrolidine rings are commonly used in medicinal chemistry due to their unique structural properties, which can enhance the biological activity of compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Fluoro-4-propylpyrrolidine-2-carboxylic acid typically involves the fluorination of a pyrrolidine precursor. One common method is the use of Selectfluor, a fluorinating agent, which can introduce the fluorine atom into the pyrrolidine ring under mild conditions . The reaction conditions often involve the use of solvents such as acetonitrile and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of fluorinated pyrrolidines, including this compound, often employs continuous flow reactors to ensure consistent product quality and yield. These methods can also incorporate green chemistry principles to minimize environmental impact .
化学反应分析
Types of Reactions
(2S)-4-Fluoro-4-propylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization: The pyrrolidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include potassium fluoride (KF), tetrabutylammonium fluoride (Bu4NF), and various oxidizing and reducing agents . Reaction conditions can vary widely but often involve the use of organic solvents and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrrolidines, while oxidation and reduction can produce different functionalized derivatives.
科学研究应用
(2S)-4-Fluoro-4-propylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein binding.
作用机制
The mechanism of action of (2S)-4-Fluoro-4-propylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and altering the electronic properties of the molecule . These interactions can modulate various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Pyrrolidine-2-one: A lactam derivative with similar structural properties.
Pyrrolidine-2,5-dione: Another derivative with distinct biological activities.
Prolinol: A hydroxylated pyrrolidine with unique chemical properties.
Uniqueness
(2S)-4-Fluoro-4-propylpyrrolidine-2-carboxylic acid is unique due to the presence of the fluorine atom, which significantly enhances its chemical stability and biological activity compared to non-fluorinated analogs. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H14FNO2 |
|---|---|
分子量 |
175.20 g/mol |
IUPAC 名称 |
(2S)-4-fluoro-4-propylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H14FNO2/c1-2-3-8(9)4-6(7(11)12)10-5-8/h6,10H,2-5H2,1H3,(H,11,12)/t6-,8?/m0/s1 |
InChI 键 |
NJIGWPJQQDNCKQ-UUEFVBAFSA-N |
手性 SMILES |
CCCC1(C[C@H](NC1)C(=O)O)F |
规范 SMILES |
CCCC1(CC(NC1)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


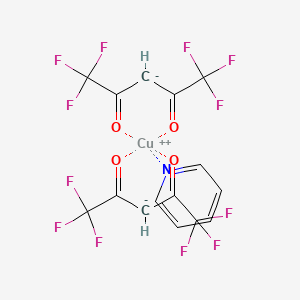


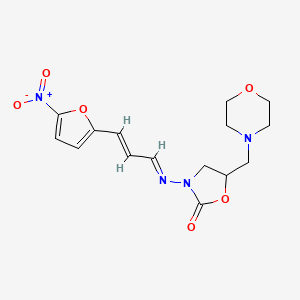
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12887595.png)
![2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12887597.png)
![Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate](/img/structure/B12887602.png)
![3-(Hydroxymethyl)benzo[d]isoxazol-6-ol](/img/structure/B12887604.png)
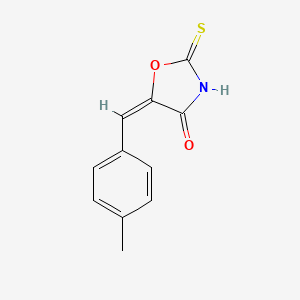
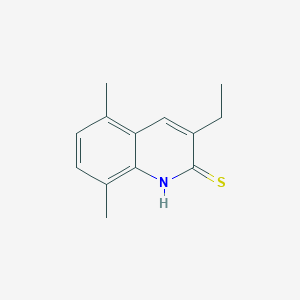
![2-(Methylthio)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12887617.png)
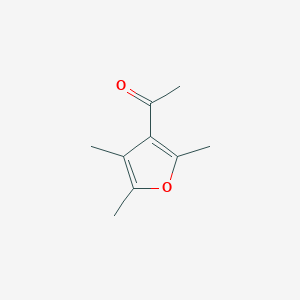
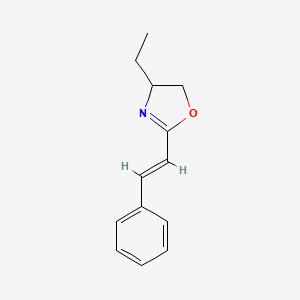
![Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester](/img/structure/B12887649.png)
